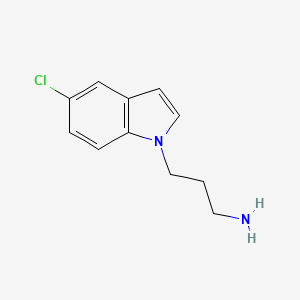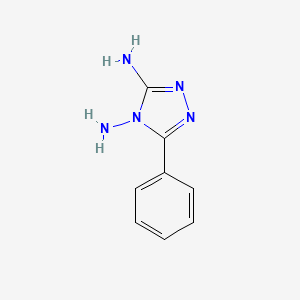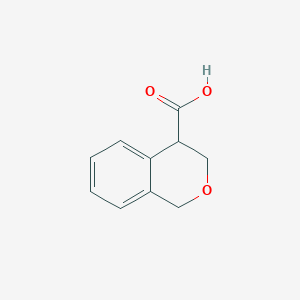
1H-Indole-1-propanamine, 5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-1-propanamina, 5-cloro- es un compuesto químico que pertenece a la familia del indol, una clase importante de compuestos heterocíclicos. Los indoles son conocidos por su amplia gama de actividades biológicas y se encuentran en muchos productos naturales y productos farmacéuticos . La estructura del compuesto consta de un anillo de indol sustituido con un grupo propanamina en la posición 1 y un átomo de cloro en la posición 5.
Métodos De Preparación
La síntesis de 1H-Indol-1-propanamina, 5-cloro- se puede lograr a través de varias rutas. Un método común implica la reacción de 5-cloroindol con 3-cloropropilamina en condiciones específicas . La reacción generalmente requiere un catalizador y se lleva a cabo en condiciones de reflujo para garantizar una conversión completa. Los métodos de producción industrial a menudo implican el uso de reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
1H-Indol-1-propanamina, 5-cloro- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de indol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio, lo que lleva a la formación de derivados de indol reducidos.
Sustitución: El átomo de cloro en la posición 5 se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido indol-3-carboxílico, mientras que las reacciones de sustitución pueden producir una variedad de indoles sustituidos .
Aplicaciones Científicas De Investigación
1H-Indol-1-propanamina, 5-cloro- tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1H-Indol-1-propanamina, 5-cloro- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a varios receptores y enzimas, modulando su actividad y conduciendo a efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, lo que lleva a una reducción del crecimiento tumoral . Los objetivos moleculares y vías exactos dependen del contexto biológico específico y la estructura del compuesto .
Comparación Con Compuestos Similares
1H-Indol-1-propanamina, 5-cloro- se puede comparar con otros compuestos similares, como:
1H-Indol-3-propanamina: Carece de la sustitución de cloro en la posición 5, lo que puede resultar en diferentes actividades biológicas y reactividad química.
5-Cloroindol: Carece del grupo propanamina, lo que afecta su solubilidad e interacción con los objetivos biológicos.
1H-Indol-1-propanamina, 5-bromo-: Estructura similar pero con un átomo de bromo en lugar de cloro, lo que puede influir en su reactividad y propiedades biológicas.
La singularidad de 1H-Indol-1-propanamina, 5-cloro- radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas .
Propiedades
Número CAS |
46276-91-9 |
|---|---|
Fórmula molecular |
C11H13ClN2 |
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
3-(5-chloroindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C11H13ClN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2 |
Clave InChI |
MFAXDGGKCTXCJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2CCCN)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)


![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)



![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)
